molecular formula C27H51NO14 B8106099 N-Boc-N-bis(PEG4-acid)

N-Boc-N-bis(PEG4-acid)

Cat. No.: B8106099
M. Wt: 613.7 g/mol
InChI Key: FKLCISHEONZNFI-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG4-acid) is a polyethylene glycol-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving polyethylene glycol derivatives. The compound features a Boc-protected amino group and two terminal carboxylic acids. The protected amine can be deprotected under acidic conditions, while the terminal carboxylic acids can react with primary amino groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

Industrial Production Methods

Industrial production of N-Boc-N-bis(PEG4-acid) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection and deprotection of functional groups, followed by purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG4-acid) primarily undergoes substitution reactions. The Boc-protected amino group can be deprotected under acidic conditions, and the terminal carboxylic acids can form amide bonds with primary amino groups .

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid)

    Amide Bond Formation: EDC or DCC as activators

Major Products Formed

The major products formed from these reactions are amide-linked compounds, which are essential in the synthesis of PROTAC molecules .

Scientific Research Applications

N-Boc-N-bis(PEG4-acid) is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins, making them valuable tools in chemical biology, medicinal chemistry, and drug discovery. The compound’s ability to facilitate selective protein degradation has significant implications for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases .

Mechanism of Action

N-Boc-N-bis(PEG4-acid) functions as a linker in PROTAC molecules. PROTACs consist of two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-N-bis(PEG3-acid)
  • N-Boc-N-bis(PEG5-acid)
  • N-Boc-N-bis(PEG6-acid)

Uniqueness

N-Boc-N-bis(PEG4-acid) is unique due to its specific polyethylene glycol chain length, which provides optimal flexibility and spacing for the formation of effective PROTAC molecules. This compound’s balance of hydrophilicity and hydrophobicity enhances its solubility and stability, making it a preferred choice for PROTAC synthesis .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO14/c1-27(2,3)42-26(33)28(6-10-36-14-18-40-22-20-38-16-12-34-8-4-24(29)30)7-11-37-15-19-41-23-21-39-17-13-35-9-5-25(31)32/h4-23H2,1-3H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLCISHEONZNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H51NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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